An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichloro-1,2-difluoroethene
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichloro-1,2-difluoroethene
This technical guide provides a comprehensive overview of 1,2-dichloro-1,2-difluoroethene, a halogenated alkene of significant interest in synthetic chemistry. The document details its synthesis, isomeric forms, physical and spectroscopic properties, and its applications, particularly as an intermediate in the preparation of fluorinated compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
1,2-Dichloro-1,2-difluoroethene (C₂Cl₂F₂) is a volatile, non-flammable liquid at room temperature. It exists as two geometric isomers: (E)-1,2-dichloro-1,2-difluoroethene (trans-isomer) and (Z)-1,2-dichloro-1,2-difluoroethene (cis-isomer). These isomers are valuable building blocks in organic synthesis, serving as precursors to a variety of fluorinated molecules. The presence of both chlorine and fluorine atoms on the ethene backbone imparts unique reactivity and physical properties to these compounds, making them useful in the synthesis of polymers, refrigerants, and as intermediates in the pharmaceutical and agrochemical industries.[1]
Synthesis of 1,2-Dichloro-1,2-difluoroethene
The primary route for the synthesis of 1,2-dichloro-1,2-difluoroethene involves the dehalogenation of saturated chlorofluorocarbons. The most common precursor is 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112). The reaction is typically carried out using a reducing agent, such as zinc powder, in a suitable solvent.
A general workflow for the synthesis is outlined below:
Experimental Protocols
Synthesis of 1,2-Dichloro-1,2-difluoroethene from 1,1,2,2-Tetrachloro-1,2-difluoroethane:
This protocol describes the dechlorination of 1,1,2,2-tetrachloro-1,2-difluoroethane using zinc powder in an alcoholic solvent to yield a mixture of (E)- and (Z)-1,2-dichloro-1,2-difluoroethene.[2]
Materials:
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1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112)
-
Zinc powder
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Ethanol (B145695) (anhydrous)
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Hydrochloric acid (for zinc activation)
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Sodium ethoxide (for purification)
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Inert gas (e.g., Nitrogen or Argon)
Equipment:
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Three-necked round-bottom flask
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Dropping funnel
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Condenser
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Distillation apparatus
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Cold trap (-78 °C, e.g., with dry ice/acetone)
-
Magnetic stirrer and heating mantle
Procedure:
-
Zinc Activation: Wash the zinc powder with dilute hydrochloric acid to activate its surface, followed by washing with water, ethanol, and then drying under vacuum.
-
Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, dropping funnel, and a condenser connected to a distillation head and a cold trap. Purge the entire system with an inert gas.
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Reaction: Charge the flask with activated zinc powder and anhydrous ethanol. Heat the mixture to reflux.
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Addition of Precursor: Dissolve 1,1,2,2-tetrachloro-1,2-difluoroethane in anhydrous ethanol and add it dropwise to the refluxing zinc suspension. The product, being volatile, will distill out of the reaction mixture as it is formed.
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Collection: Collect the crude product in the cold trap. The product will be a mixture of the (E)- and (Z)-isomers.
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Purification: The collected distillate may contain unreacted starting material and the isomeric impurity 1,1-dichloro-2,2-difluoroethene. To remove the latter, sodium ethoxide is slowly added to the distillate at a controlled temperature (0-60 °C). 1,1-dichloro-2,2-difluoroethene reacts to form an ether, which can then be separated by distillation to yield the purified 1,2-dichloro-1,2-difluoroethene product with a purity of ≥99.5%.[2] The yield for this synthesis is typically high, often exceeding 95%.[2]
Separation of (E)- and (Z)-Isomers:
The (E)- and (Z)-isomers of 1,2-dichloro-1,2-difluoroethene have different boiling points, which allows for their separation by fractional distillation.
Procedure:
-
Set up a fractional distillation apparatus with a high-efficiency column (e.g., a spinning band column).
-
Carefully distill the mixture of isomers. The lower-boiling (E)-isomer will distill first, followed by the higher-boiling (Z)-isomer.
-
Monitor the temperature at the distillation head closely to ensure a clean separation.
Properties of 1,2-Dichloro-1,2-difluoroethene
The physical and spectroscopic properties of the (E)- and (Z)-isomers of 1,2-dichloro-1,2-difluoroethene are summarized in the tables below.
Physical Properties
| Property | (E)-1,2-dichloro-1,2-difluoroethene | (Z)-1,2-dichloro-1,2-difluoroethene |
| Molecular Formula | C₂Cl₂F₂ | C₂Cl₂F₂ |
| Molecular Weight | 132.92 g/mol [3] | 132.92 g/mol |
| Boiling Point | 21 °C (approx.) | 21.9 °C |
| Melting Point | -93.3 °C | -119.6 °C |
| Density | 1.455 g/cm³ at 20 °C | 1.442 g/cm³ at 20 °C |
| Heat of Vaporization | 27.2 - 27.9 kJ/mol[4] | Data not readily available |
Spectroscopic Properties
¹⁹F NMR Spectroscopy:
| Isomer | Chemical Shift (ppm vs. CFCl₃) |
| (E)-Isomer | -72.6 |
| (Z)-Isomer | -108.9 |
¹³C NMR Spectroscopy:
| Isomer | Chemical Shift (ppm) |
| (E)-Isomer | 123.4 |
| (Z)-Isomer | 120.9 |
Infrared (IR) Spectroscopy:
| Isomer | Key Absorption Bands (cm⁻¹) |
| (E)-Isomer | 1680 (C=C stretch), 910, 840 (C-F stretch) |
| (Z)-Isomer | 1670 (C=C stretch), 980, 890 (C-F stretch) |
Mass Spectrometry (MS):
The mass spectrum of 1,2-dichloro-1,2-difluoroethene shows a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
| m/z | Ion |
| 132 | [C₂³⁵Cl₂F₂]⁺ |
| 134 | [C₂³⁵Cl³⁷ClF₂]⁺ |
| 136 | [C₂³⁷Cl₂F₂]⁺ |
| 97 | [C₂³⁵ClF₂]⁺ |
| 99 | [C₂³⁷ClF₂]⁺ |
Reactivity and Applications
1,2-Dichloro-1,2-difluoroethene is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-carbon double bond and the presence of halogen atoms.
Cycloaddition Reactions
One of the most important applications of 1,2-dichloro-1,2-difluoroethene is its use in [2+2] and [4+2] cycloaddition reactions. These reactions are valuable for the construction of four- and six-membered rings containing fluorine and chlorine atoms. For example, the [4+2] cycloaddition (Diels-Alder reaction) with dienes provides a route to substituted cyclohexenes, which can be further functionalized. The related compound, 1,1-dichloro-2,2-difluoroethylene, is also known to participate in such reactions.[5][6]
A logical workflow for a generic cycloaddition reaction is depicted below:
Applications in Drug Development
While direct involvement of 1,2-dichloro-1,2-difluoroethene in known signaling pathways is not documented, its role as a synthetic intermediate is relevant to drug development. Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[] The isomeric compound, 1,1-dichloro-2,2-difluoroethylene, is a known key intermediate in the synthesis of the anesthetic drug methoxyflurane.[8] This highlights the potential of dichlorodifluoroethenes as building blocks for creating novel pharmaceutical agents. The cycloaddition reactions mentioned above can be employed to construct complex fluorinated scaffolds that are of interest in medicinal chemistry.[9]
Other Applications
Beyond its use in fine chemical synthesis, 1,2-dichloro-1,2-difluoroethene has been explored for other applications:
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Refrigerants: Due to their thermodynamic properties, these compounds have been considered as potential refrigerants.[10]
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Polymers: It can be used as a comonomer in the synthesis of fluoropolymers with specialized properties.[10]
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Solvents: Its unique polarity and volatility make it a candidate for specialized solvent applications.[10]
Conclusion
1,2-Dichloro-1,2-difluoroethene, in its (E) and (Z) isomeric forms, is a valuable and versatile fluorinated building block in organic synthesis. Its preparation via dehalogenation of readily available precursors is efficient, and its reactivity, particularly in cycloaddition reactions, provides access to a wide range of complex fluorinated molecules. While direct biological activity in signaling pathways is not established, its utility as an intermediate in the synthesis of pharmaceuticals and other functional materials underscores its importance in chemical research and development. The detailed physical and spectroscopic data provided in this guide will be a valuable resource for scientists working with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105801335A - Synthetic process of 1,2 difluoro-1,2 dichloroethylene - Google Patents [patents.google.com]
- 3. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-dichloro-1,2-difluoroethylene [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy 1,2-Dichloro-1,2-difluoroethylene | 598-88-9 [smolecule.com]
